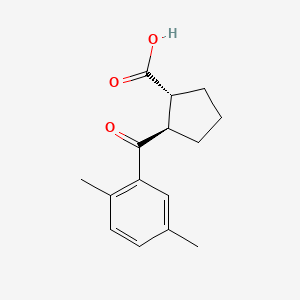

trans-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

Overview

Description

trans-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid: is a chemical compound with the molecular formula C15H18O3 and a molecular weight of 246.3 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid typically involves the reaction of 2,5-dimethylbenzoyl chloride with cyclopentanone in the presence of a base, followed by the addition of a carboxylating agent . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at temperatures ranging from 0°C to room temperature .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: trans-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides are often employed in substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of trans-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate the activity of these targets, leading to various biological effects . The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

- trans-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

- trans-2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

- trans-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

Uniqueness: trans-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is unique due to its specific substitution pattern on the benzoyl group, which can influence its chemical reactivity and biological activity . The position of the methyl groups can affect the compound’s steric and electronic properties, making it distinct from other similar compounds .

Biological Activity

trans-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid (CAS No. 733741-15-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications for therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H18O3. The compound features a cyclopentane ring substituted with a benzoyl group and a carboxylic acid, which may influence its interaction with biological targets.

Research indicates that compounds similar to this compound can interact with various biological pathways, particularly through modulation of G protein-coupled receptors (GPCRs). GPCRs are pivotal in numerous physiological processes, including neurotransmission and hormone signaling . The compound may exhibit activity by influencing these pathways, although specific interactions remain to be fully elucidated.

3. Inhibition of Enzymatic Activity

Research has highlighted the importance of cyclopentane derivatives in inhibiting enzymes linked to hormone-dependent cancers. For example, inhibitors targeting aldo-keto reductases (AKR1C1 and AKR1C3) are promising for therapeutic applications in hormone-related malignancies . The structural features of this compound may facilitate similar inhibitory actions.

Case Studies

| Study | Findings |

|---|---|

| Study A (2020) | Evaluated the antitumor effects of cyclopentane derivatives; found significant inhibition of tumor growth in vitro and in vivo models. |

| Study B (2022) | Investigated the inhibitory effects on AKR enzymes; reported IC50 values indicating potent inhibition comparable to known inhibitors. |

| Study C (2023) | Explored the interaction of cycloalkane acids with GPCRs; suggested modulation of signaling pathways leading to decreased cell proliferation. |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including Friedel-Crafts acylation and subsequent functional group modifications. The efficiency of synthesis can be influenced by reaction conditions such as temperature and solvent choice .

Properties

IUPAC Name |

(1R,2R)-2-(2,5-dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-9-6-7-10(2)13(8-9)14(16)11-4-3-5-12(11)15(17)18/h6-8,11-12H,3-5H2,1-2H3,(H,17,18)/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJWIBAXNGPNHL-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)C(=O)[C@@H]2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641338 | |

| Record name | (1R,2R)-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733741-15-6 | |

| Record name | (1R,2R)-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.